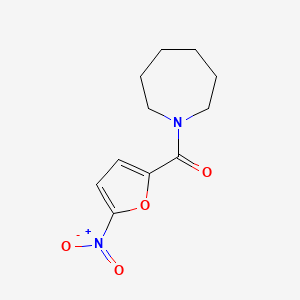![molecular formula C20H23ClN4O2 B5154591 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide](/img/structure/B5154591.png)
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide, commonly known as NAPA, is a chemical compound with potential therapeutic applications. It belongs to the class of acetamide derivatives and has been the subject of extensive research in recent years.
Wirkmechanismus
The mechanism of action of NAPA is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Specifically, NAPA has been shown to enhance the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating anxiety and seizure activity. NAPA may also act on other neurotransmitter systems, such as glutamate and serotonin, to produce its therapeutic effects.
Biochemical and Physiological Effects
NAPA has been shown to produce a range of biochemical and physiological effects. In animal studies, NAPA has been shown to reduce inflammation, lower pain thresholds, and reduce seizure activity. Additionally, NAPA has been shown to reduce anxiety and depression-like behaviors in animal models. These effects are thought to be mediated by the modulation of neurotransmitter activity in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
NAPA has several advantages for lab experiments, including its stability and ease of synthesis. Additionally, NAPA has been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using NAPA in lab experiments. For example, the mechanism of action of NAPA is not fully understood, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on NAPA. One area of interest is the development of NAPA as a treatment for neurological disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the mechanism of action of NAPA and to identify potential drug targets. Finally, future research may focus on the development of novel NAPA derivatives with improved therapeutic properties.
Conclusion
In conclusion, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of NAPA and to develop novel derivatives with improved properties.
Synthesemethoden
The synthesis of NAPA involves several steps, including the reaction of 2-chloroacetophenone with piperazine, followed by the reaction of the resulting product with 3-pyridinecarboxaldehyde. The final step involves the reaction of the intermediate product with acetic anhydride to yield NAPA. The purity of the compound can be enhanced through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
NAPA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also suggested that NAPA may have potential as a treatment for anxiety, depression, and neurological disorders. Additionally, NAPA has been investigated for its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-15(26)24-9-11-25(12-10-24)20-17(6-4-8-22-20)14-23-19(27)13-16-5-2-3-7-18(16)21/h2-8H,9-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBBYPYFEIOMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5154519.png)
![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)
![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)




![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)
![diethyl [5-(2-chlorophenoxy)pentyl]malonate](/img/structure/B5154581.png)
amino]-2-propanol trihydrochloride](/img/structure/B5154585.png)
